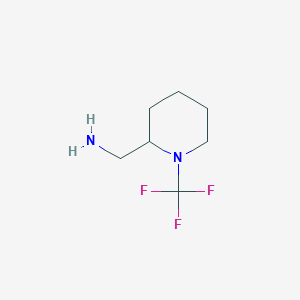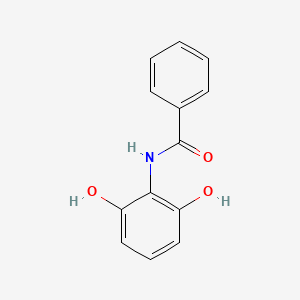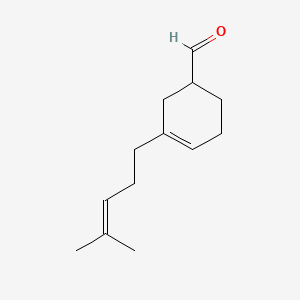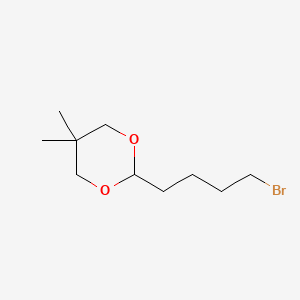
(1-(Trifluoromethyl)piperidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Trifluoromethyl)piperidin-2-yl)methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Trifluoromethyl)piperidin-2-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Trifluoromethyl)piperidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1-(Trifluoromethyl)piperidin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (1-(Trifluoromethyl)piperidin-2-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s lipophilicity and metabolic stability, while the piperidine ring and methanamine group contribute to its binding affinity and selectivity for certain receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one: Shares the trifluoromethyl group and piperidine ring but differs in the position and nature of the substituents.
(1-(Trifluoromethyl)phenyl)piperidin-4-amine: Similar structure with a phenyl group instead of a methanamine group.
Uniqueness
(1-(Trifluoromethyl)piperidin-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability, while the piperidine ring and methanamine group provide versatility in chemical reactions and potential biological activity.
Propriétés
Formule moléculaire |
C7H13F3N2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
[1-(trifluoromethyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)12-4-2-1-3-6(12)5-11/h6H,1-5,11H2 |
Clé InChI |
ZLNUIVOISSVXDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)



![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
![8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13949104.png)
![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)

![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)



